

In-Depth Technical Guide to 3,5-Dichloro-1,2-phenylenediamine

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Compound of Interest

Compound Name: 3,5-Dichlorobenzene-1,2-diamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-1,2-phenylenediamine (CAS Number: 5233-04-5), a substituted aromatic diamine. This document consolidates available data on its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis. A notable challenge in the literature is the prevalence of data for its isomer, 4,5-Dichloro-1,2-phenylenediamine, necessitating careful differentiation.

Chemical Identity and Synonyms

The primary and most commonly accepted synonym for 3,5-Dichloro-1,2-phenylenediamine is 3,5-Dichloro-1,2-diaminobenzene.^[1] Other systematic names include **3,5-dichlorobenzene-1,2-diamine** and (2-amino-3,5-dichlorophenyl)amine. It is crucial to use the CAS number 5233-04-5 to distinguish it from its isomers, particularly the more frequently cited 4,5-dichloro isomer (CAS 5348-42-5).

Physicochemical Data

Quantitative data for 3,5-Dichloro-1,2-phenylenediamine is summarized in the table below. Due to a scarcity of specific experimental spectra for this isomer in public databases, representative spectral data for the closely related 4,5-dichloro isomer is provided for comparative purposes.

Property	Value	Source
CAS Number	5233-04-5	[1]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[1]
Molecular Weight	177.03 g/mol	[1]
Melting Point	60-65 °C	[1]
63 °C		
Appearance	Solid	[1]
Solubility	Soluble in organic solvents. Limited solubility in water.	
InChI	1S/C6H6Cl2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2	[1]
SMILES	<chem>Nc1cc(Cl)cc(Cl)c1N</chem>	[1]

Note on Spectral Data: As of the latest search, detailed ¹H NMR, ¹³C NMR, and IR spectra specifically for 3,5-Dichloro-1,2-phenylenediamine are not readily available in public repositories. The data for the 4,5-dichloro isomer (CAS 5348-42-5) is extensive and can be found in databases like PubChem and ChemicalBook for those needing a general reference for a dichlorinated phenylenediamine.[\[2\]](#)[\[3\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-Dichloro-1,2-phenylenediamine are outlined below. These protocols are adapted from available literature and patents.

Synthesis from 2,4-Dichloro-6-nitroaniline

This protocol describes the reduction of 2,4-dichloro-6-nitroaniline to yield 1,2-diamino-3,5-dichlorobenzene.

Materials:

- 2,4-Dichloro-6-nitroaniline
- Stannous chloride (SnCl_2)
- Concentrated Hydrochloric Acid (HCl)
- 50% Potassium Hydroxide (KOH) solution
- Ether
- Sodium Hydroxide (NaOH) pellets
- Methanol
- Glyoxylic acid monohydrate

Procedure:

- A mixture of 2,4-dichloro-6-nitroaniline (7.7 g, 37.2 mmol) and SnCl_2 (21.6 g, 111.6 mmol) is mechanically stirred under a nitrogen atmosphere.
- Concentrated hydrochloric acid (38.5 ml) is added, and the mixture is heated to 75-80°C for 2 hours.
- The reaction mixture is cooled in an ice bath and neutralized to a pH of 9 with a 50% potassium hydroxide solution.
- The product is extracted with ether (3 x 150 ml).
- The combined organic extracts are dried over sodium hydroxide pellets and filtered.
- The solvent is evaporated to yield 6.2 g of 1,2-diamino-3,5-dichlorobenzene.

The protocol continues with a subsequent reaction to form a quinoxalinone, which is beyond the scope of this guide.

Multi-Step Synthesis from 3,5-Dichloroaniline

This patented method outlines a three-step synthesis starting from 3,5-dichloroaniline.

Step 1: Synthesis of 2-nitro-3,5-dichloroacetanilide

- This step involves the protection of one amino group followed by nitration. Specific reagents and conditions are detailed in the patent document.

Step 2: Synthesis of 2-nitro-3,5-dichloroaniline

- 2-nitro-3,5-dichloroacetanilide is added to a reaction vessel.
- A sodium hydroxide solution (5-30% concentration, preferably 8-15%) is added. The mass ratio of sodium hydroxide to the substrate is ideally between 1.05:1 and 1.1:1.
- The mixture is stirred and heated to reflux.
- The reaction is monitored by Gas Chromatography (GC) until completion.
- After cooling to approximately 40°C, the water is separated, and the mixture is filtered to obtain the 2-nitro-3,5-dichloroaniline product.

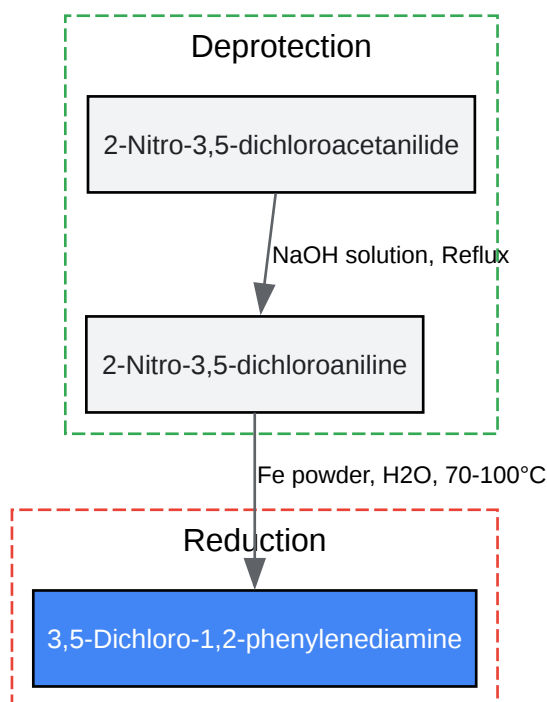
Step 3: Synthesis of 3,5-dichloro-o-phenylenediamine

- Iron powder and water are added to a reactor, stirred, and heated.
- The 2-nitro-3,5-dichloroaniline from the previous step is added in batches, maintaining the temperature at 70-100°C (preferably 90-95°C). The molar ratio of iron powder to the nitro-compound is in the range of 4.0-4.5:1.
- The reaction is monitored by GC until completion.
- The mixture is cooled and filtered to obtain the final product, 3,5-dichloro-o-phenylenediamine, as a gray solid.

Visualized Synthesis Pathway

The following diagram illustrates the multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine from 2-nitro-3,5-dichloroacetanilide.

Synthesis of 3,5-Dichloro-1,2-phenylenediamine



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Caption: Multi-step synthesis of 3,5-Dichloro-1,2-phenylenediamine.

Applications in Research and Drug Development

While specific applications of 3,5-Dichloro-1,2-phenylenediamine in drug development are not widely documented in readily accessible literature, its structural motif as a substituted phenylenediamine suggests potential as a building block in medicinal chemistry.

Phenylenediamines are precursors to various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are important scaffolds in numerous pharmacologically active molecules. The dichloro-substitution pattern can influence the electronic properties and lipophilicity of the resulting compounds, potentially modulating their biological activity and pharmacokinetic properties. Further research is needed to fully explore the utility of this specific isomer in drug discovery.

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